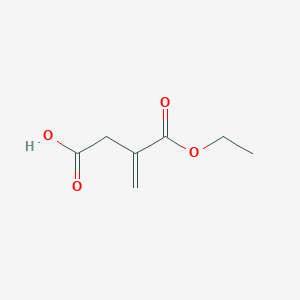

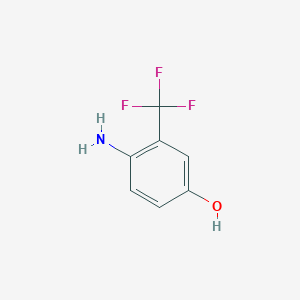

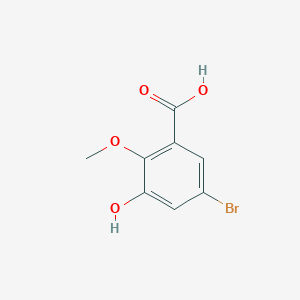

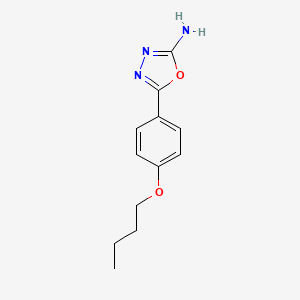

![molecular formula C6H12N2O B1283387 (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine CAS No. 209401-69-4](/img/structure/B1283387.png)

(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine

Overview

Description

Scientific Research Applications

Conformational Analysis and NMR Studies

- Modeling NMR Parameters: The research by Tähtinen et al. (2003) focused on using DFT methods for modeling NMR parameters to aid in the conformational analysis of related compounds like octahydropyrrolo[3,4-b][1,4]oxazine. This study provided a methodology for determining the conformational equilibria of such systems, comparable to experimental approaches like variable-temperature NMR. This is significant for understanding the structural characteristics of these compounds (Tähtinen, Bagno, Klika, & Pihlaja, 2003).

Synthetic Applications

1,3-Dipolar Cycloaddition Chemistry

Belskaya et al. (2015) conducted studies involving the 1,3-dipolar cycloaddition of acrylonitriles with maleimides, leading to the synthesis of various functionalized nonaromatic heterocyclic compounds, including octahydropyrrolo[3,4-b][1,4]oxazine derivatives. This demonstrates the compound's potential in synthetic chemistry for creating novel heterocyclic structures (Belskaya, Lesogorova, Subbotina, Koksharov, Slepukhin, Dehaen, & Bakulev, 2015).

Stereoelectronic Effects in Ring Formation

Research by Alcaide et al. (1992) on stereoelectronic effects in the conformational behavior and ring formation of N,N′-dimethyl- and N,N′-diacetyl- 1,5-dioxa-4,8-diazadecalins sheds light on the synthesis and structural analysis of related octahydro-[1,4]oxazino[3,2-b]-1,4-oxazines. These studies are crucial for understanding the chemistry involved in the synthesis of complex ring structures (Alcaide, Jiménez‐Barbero, Plumet, & Rodríguez-Campos, 1992).

Facile Synthesis Techniques

The work by Reddy et al. (2016) on the construction of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines showcases an intermolecular approach using the oxa-Pictet–Spengler reaction. This method is noted for its efficiency in synthesizing various derivatives, emphasizing the compound's relevance in synthetic organic chemistry (Reddy, Burra, Singarapu, & Grée, 2016).

Mechanism of Action

Target of Action

Oxazines, a class of compounds to which this molecule belongs, have been found to interact with carbon electrodes .

Mode of Action

The mode of action of (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine involves the dehydrogenation and rehydrogenation of 1,4-oxazine linkers . This process efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . The change in the conducting state is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule-electrode interfaces .

Result of Action

The primary result of the action of (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine is the switching of single-molecule junctions between low-conducting and high-conducting states . This suggests that the compound could potentially be used in the development of molecular switches in electronics .

Action Environment

The environment can significantly influence the action of (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine. For instance, an electrostatic gate field can control the proton transfer process, allowing specific conductance states to be selected . This indicates that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of an electric field.

properties

IUPAC Name |

(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-9-6-4-7-3-5(6)8-1/h5-8H,1-4H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIZTIYZNFUATK-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2CNCC2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2CNC[C@@H]2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567792 | |

| Record name | (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

209401-69-4 | |

| Record name | (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)